

# Lefleuganan CAS number and molecular weight

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## Compound of Interest

Compound Name: Lefleuganan

Cat. No.: B10860345

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## In-Depth Technical Guide to Leflunomide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leflunomide, an immunomodulatory agent. The information presented herein is intended for research, scientific, and drug development professionals.

### Leflunomide: Core Chemical and Physical Data

Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD). [1] It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide (A77 1726), which is responsible for its pharmacological activity.[1]

Parameter	Value	Reference
CAS Number	75706-12-6	[2][3][4][5]
Molecular Weight	270.21 g/mol	[2][3][4]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	[2][5]

## Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

Leflunomide's therapeutic effects are primarily mediated by its active metabolite, teriflunomide. [1] Teriflunomide is a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. [1][6][7]

Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines for the synthesis of DNA and RNA. These cells rely heavily on the de novo pathway for pyrimidine synthesis. [1] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated T and B lymphocytes. This results in the arrest of the cell cycle in the G1 phase, thereby suppressing the proliferation of these key mediators of the autoimmune response. [1] Other cell types that are not rapidly dividing can utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition. [1]

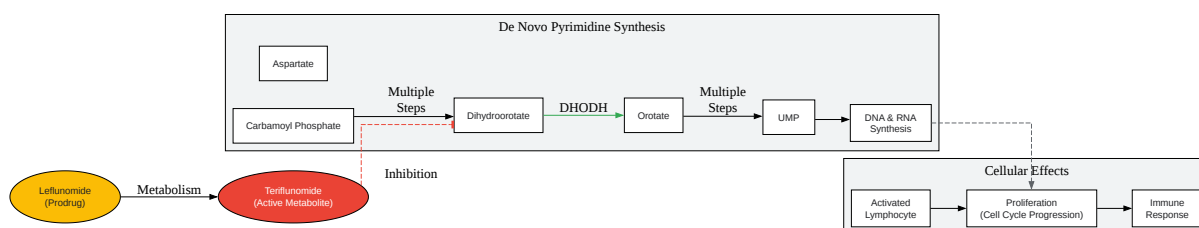
At higher concentrations, teriflunomide has also been shown to inhibit tyrosine kinases and other enzymes, although its primary mechanism of action at therapeutic doses is attributed to DHODH inhibition. [8]

## Quantitative Data Summary

The following table summarizes key quantitative data for teriflunomide, the active metabolite of Leflunomide.

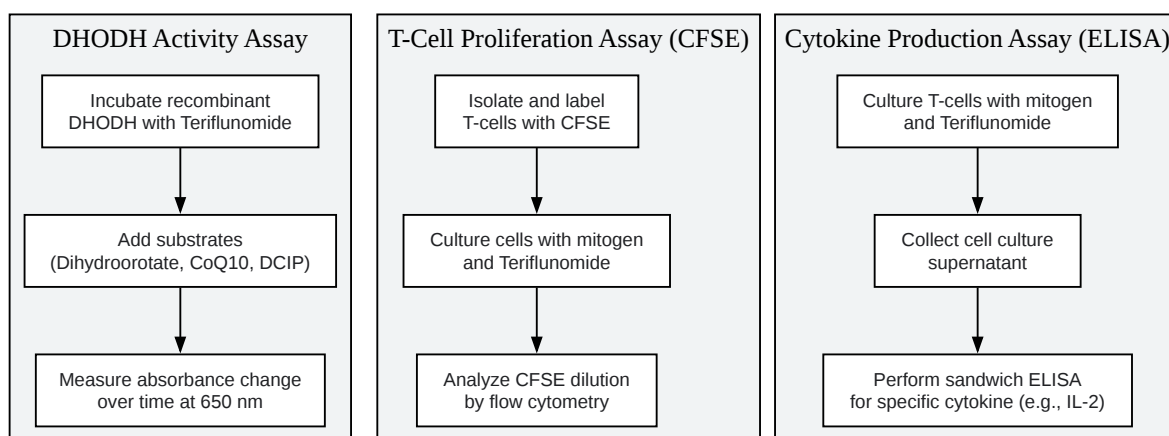
Parameter	Species	Value	Cell/Enzyme Source	Reference
DHODH Inhibition IC <sub>50</sub>	Human	773 nM	Recombinant human DHODH	<a href="#">[2]</a>
Human	407.8 nM	Recombinant human DHODH	<a href="#">[9]</a>	
Human	307.1 nM	Not specified	<a href="#">[10]</a>	
Rat	18 nM	Recombinant rat DHODH	<a href="#">[2]</a>	
DHODH Inhibition K <sub>i</sub>	Human	1050 nM	Recombinant human DHODH	<a href="#">[2]</a>
Rat	25.8 nM	Recombinant rat DHODH	<a href="#">[2]</a>	
T-Cell Proliferation Inhibition IC <sub>50</sub>	Human	6 µM	Jurkat T cells	<a href="#">[11]</a>
COX-1 Inhibition IC <sub>50</sub>	Human	40 µg/mL	Whole blood assay	<a href="#">[12]</a> <a href="#">[13]</a>
COX-2 Inhibition IC <sub>50</sub>	Human	69 µg/mL	Whole blood assay	
Human	0.13 µg/mL	A549 cells (IL-1β stimulated)	<a href="#">[12]</a> <a href="#">[13]</a>	
Murine	3.5 µg/mL	J774.2 macrophages (endotoxin stimulated)	<a href="#">[12]</a> <a href="#">[13]</a>	

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of Leflunomide.



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Caption: Experimental workflows for evaluating Leflunomide's activity.

## Experimental Protocols

### Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay

This protocol is a generalized method for determining the inhibitory activity of teriflunomide on DHODH.

#### Materials:

- Recombinant human DHODH
- Teriflunomide
- Dihydroorotic acid
- Coenzyme Q<sub>10</sub>
- 2,6-Dichlorophenolindophenol (DCIP)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a stock solution of teriflunomide in a suitable solvent (e.g., DMSO).
- In a 96-well plate, pre-incubate recombinant human DHODH with varying concentrations of teriflunomide in the assay buffer for 30 minutes at 25°C.[\[1\]](#)
- To initiate the enzymatic reaction, add a solution containing dihydroorotic acid, coenzyme Q<sub>10</sub>, and DCIP to each well.[\[1\]](#)
- Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader.[\[1\]](#) The rate of DCIP reduction is proportional to DHODH activity.

- Calculate the rate of reaction for each concentration of teriflunomide.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the teriflunomide concentration.

## T-Cell Proliferation Assay (CFSE-Based)

This protocol describes a method to assess the effect of teriflunomide on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
- Teriflunomide
- Carboxyfluorescein succinimidyl ester (CFSE)
- T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
- Complete RPMI-1640 medium
- Fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Isolate PBMCs from whole blood using density gradient centrifugation.
- Resuspend the cells at a concentration of  $1-10 \times 10^6$  cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 1-5  $\mu$ M and incubate for 10 minutes at 37°C.
- Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.

- Wash the cells twice with complete medium.
- Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.
- Add varying concentrations of teriflunomide to the wells.
- Stimulate the cells with a T-cell mitogen.
- Incubate the plate for 3-5 days at 37°C in a humidified CO<sub>2</sub> incubator.
- Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

## Cytokine Production Assay (ELISA)

This protocol provides a general method for quantifying the effect of teriflunomide on the production of a specific cytokine (e.g., IL-2 or IFN- $\gamma$ ) by activated T-cells using a sandwich ELISA.

Materials:

- Human PBMCs or isolated T-cells
- Teriflunomide
- T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)
- Complete RPMI-1640 medium
- Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN- $\gamma$ )
- 96-well microplate
- Microplate reader

Procedure:

- Isolate PBMCs or T-cells as described in the proliferation assay.

- Plate the cells in a 96-well plate in complete medium.
- Add varying concentrations of teriflunomide to the wells.
- Stimulate the cells with a T-cell mitogen.
- Incubate the plate for 24-72 hours at 37°C in a humidified CO<sub>2</sub> incubator.
- Centrifuge the plate and carefully collect the cell culture supernatant.
- Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding the supernatants and standards to an antibody-coated plate. b. Incubating to allow cytokine capture. c. Washing the plate. d. Adding a biotinylated detection antibody. e. Incubating and washing. f. Adding a streptavidin-HRP conjugate. g. Incubating and washing. h. Adding a TMB substrate and incubating for color development. i. Stopping the reaction with a stop solution.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of the cytokine in each sample by comparison to the standard curve.

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